molecular formula C13H16O5 B1325767 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid CAS No. 898792-29-5

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid

Cat. No.: B1325767
CAS No.: 898792-29-5
M. Wt: 252.26 g/mol
InChI Key: UNLZVZIWVFSERB-UHFFFAOYSA-N
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Description

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent oxidation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:

    Catalysts: Transition metal catalysts for oxidation steps

    Purification: Crystallization or chromatography techniques

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids

    Reduction: Formation of alcohols or aldehydes

    Substitution: Electrophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogens or nitrating agents in the presence of a catalyst

Major Products

    Oxidation: 5-(2,3-Dimethoxyphenyl)pentanoic acid

    Reduction: 5-(2,3-Dimethoxyphenyl)-5-hydroxyvaleric acid

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Studied for its potential effects on cellular processes and metabolic pathways

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes involved in metabolic processes. The dimethoxyphenyl group can interact with active sites of enzymes, altering their activity and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)propanoic acid
  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 3,4-Dimethoxyphenethylamine

Uniqueness

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxy groups at the 2 and 3 positions of the phenyl ring, combined with the valeric acid backbone, differentiates it from other similar compounds and influences its interaction with biological targets.

Properties

IUPAC Name

5-(2,3-dimethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-17-11-7-3-5-9(13(11)18-2)10(14)6-4-8-12(15)16/h3,5,7H,4,6,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLZVZIWVFSERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645461
Record name 5-(2,3-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-29-5
Record name 5-(2,3-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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